

# inter-laboratory comparison of N-Methyl-4-nitroaniline characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methyl-4-nitroaniline**

Cat. No.: **B087028**

[Get Quote](#)

## A Comparative Guide to the Characterization of N-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of **N-Methyl-4-nitroaniline**, a compound utilized in the synthesis of dyes, polymers, and energetic materials. Due to the absence of formal inter-laboratory comparison studies, this document compiles and contrasts physicochemical data from various reputable scientific sources and commercial suppliers. Additionally, it outlines standardized experimental protocols for key analytical techniques and presents visual workflows to aid in methodological selection and implementation.

## Data Presentation: A Comparative Analysis of Physicochemical Properties

The characterization of **N-Methyl-4-nitroaniline** across different sources reveals slight variations in reported values for its physical and chemical properties. These differences can be attributed to measurement techniques, sample purity, and calibration standards. A summary of these properties is presented below to provide researchers with a comparative baseline.

| Property                                                               | Reported Value(s)                                                                | Source(s)                               |
|------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula                                                      | C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>                      | Multiple Sources                        |
| Molecular Weight                                                       | 152.15 g/mol                                                                     | Multiple Sources                        |
| Melting Point                                                          | 149-151 °C                                                                       | Sigma-Aldrich[1], Chemsoc[2]            |
| 152 °C                                                                 | ChemicalBook[3], Metathesis                                                      |                                         |
| 306 °F (152.2 °C)                                                      | PubChem (NTP, 1992)[4]                                                           |                                         |
| 147-154 °C                                                             | Thermo Scientific Chemicals[5]                                                   |                                         |
| 150.0 to 154.0 °C                                                      | Tokyo Chemical Industry[3]                                                       |                                         |
| 180-182 °C                                                             | ChemicalBook[6]                                                                  |                                         |
| Boiling Point                                                          | Decomposes                                                                       | PubChem (NTP, 1992)[4]                  |
| 290.6 ± 23.0 °C at 760 mmHg                                            | Chemsoc[2]                                                                       |                                         |
| Solubility                                                             | Insoluble in water.[3]                                                           | ChemicalBook[3]                         |
| Less than 1 mg/mL at 66 °F (19 °C).[4]                                 | PubChem (NTP, 1992)[4]                                                           |                                         |
| <0.1 g/100 mL at 19 °C.[2]                                             | Chemsoc[2]                                                                       |                                         |
| 85 mg/L at 25 °C.[7]                                                   | Journal of Hazardous Materials[7]                                                |                                         |
| Easily soluble in acetone and benzene; slightly soluble in ethanol.[3] | ChemicalBook[3]                                                                  |                                         |
| Soluble in organic solvents like ethanol and ether.[6]                 | ChemicalBook[6]                                                                  |                                         |
| Appearance                                                             | Brownish-yellow prisms with violet reflex (from ethanol) or yellow powder.[3][4] | PubChem (NTP, 1992)[4], ChemicalBook[3] |

## Experimental Protocols

Accurate characterization of **N-Methyl-4-nitroaniline** relies on robust analytical methodologies.

Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common techniques for the analysis of nitroanilines.

## High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of **N-Methyl-4-nitroaniline** and for its quantification in various matrices. A reverse-phase method is typically employed.

### 1. Instrumentation and Columns:

- HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is sufficient.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

### 2. Reagents and Mobile Phase:

- Acetonitrile (ACN): HPLC grade.
- Water: Deionized or HPLC grade.
- Acid Modifier: Phosphoric acid or formic acid (0.1% v/V). Formic acid is preferred for mass spectrometry compatibility.
- Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% acid modifier. The exact ratio may need to be optimized for best peak shape and retention time.

### 3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

- Detection Wavelength: Based on the UV spectrum of **N-Methyl-4-nitroaniline**, a wavelength between 350-380 nm is appropriate.

#### 4. Sample and Standard Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **N-Methyl-4-nitroaniline** reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
- Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Dissolve the sample containing **N-Methyl-4-nitroaniline** in the diluent to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification and quantification of **N-Methyl-4-nitroaniline**, especially at trace levels.

#### 1. Instrumentation and Columns:

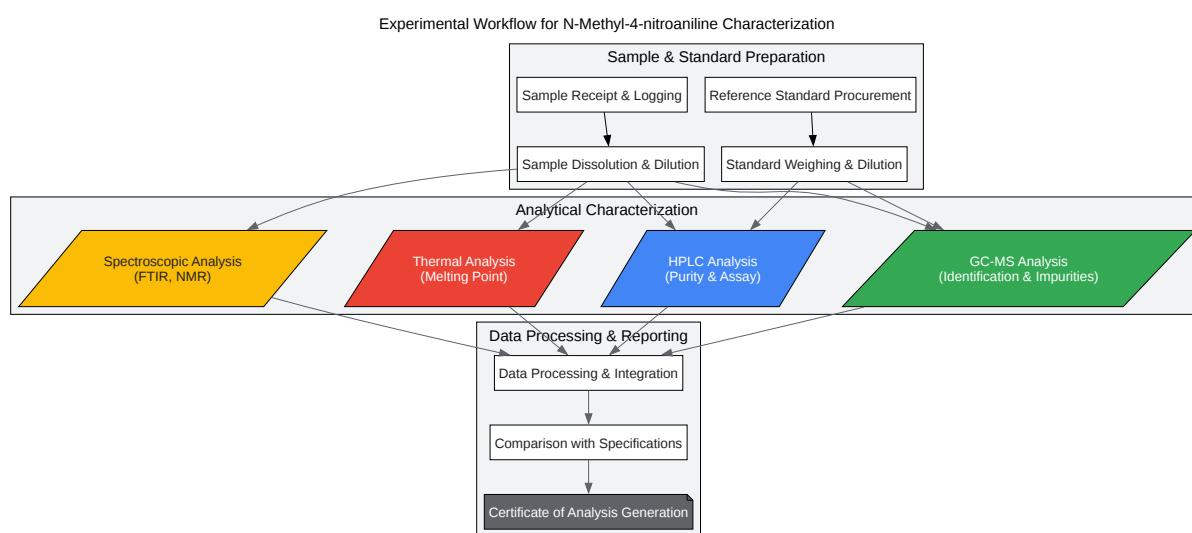
- GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A fused silica capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent is suitable.

#### 2. Reagents:

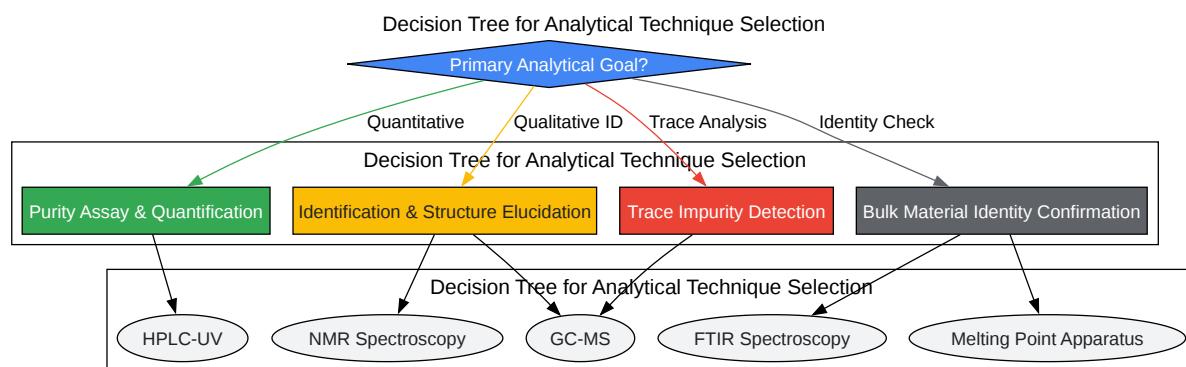
- Carrier Gas: Helium (>99.999% purity).
- Solvents: Methanol or ethyl acetate for sample preparation.

#### 3. GC Conditions:

- Inlet Temperature: 250 °C.


- Injection Mode: Splitless (for trace analysis) or split.
- Injection Volume: 1  $\mu$ L.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase to 300 °C at a rate of 25 °C/min.
  - Final hold: Hold at 300 °C for 5 minutes.

#### 4. MS Conditions:


- Ion Source: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 250 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: 50-200 m/z.
- Identification: Based on retention time and comparison of the acquired mass spectrum with a reference spectrum. Key ions for **N-Methyl-4-nitroaniline** (m/z) are expected to be around 152 (molecular ion), 122, and others resulting from fragmentation.

## Mandatory Visualizations

The following diagrams illustrate standardized workflows for the characterization and analysis of **N-Methyl-4-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the characterization of **N-Methyl-4-nitroaniline**.



[Click to download full resolution via product page](#)

Caption: Decision logic for selecting the appropriate analytical method for **N-Methyl-4-nitroaniline**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. [scribd.com](http://scribd.com) [scribd.com]
- 4. Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl-4-nitroaniline | SIELC Technologies [sielc.com]

- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [inter-laboratory comparison of N-Methyl-4-nitroaniline characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087028#inter-laboratory-comparison-of-n-methyl-4-nitroaniline-characterization>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)